molecular formula C19H17ClN2O2S B13379247 (5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13379247
M. Wt: 372.9 g/mol
InChI Key: UTOWIGRBOCESKP-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(3-Chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazol-4-one derivative characterized by a Z-configuration benzylidene group at position 5 and a 3-chloroanilino substituent at position 2. The 4-propoxyphenyl group in the benzylidene moiety introduces electron-donating properties due to the oxygen atom and propyl chain, which may enhance solubility or modulate biological interactions. This compound belongs to a broader class of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs, which are synthesized via condensation reactions under mild conditions, yielding high purity and excellent yields .

Properties

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)imino-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2O2S/c1-2-10-24-16-8-6-13(7-9-16)11-17-18(23)22-19(25-17)21-15-5-3-4-14(20)12-15/h3-9,11-12H,2,10H2,1H3,(H,21,22,23)/b17-11-

InChI Key

UTOWIGRBOCESKP-BOPFTXTBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)Cl)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)imino]-5-(4-propoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-chloroaniline with 4-propoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)imino]-5-(4-propoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one is a research compound with the molecular formula C19H17ClN2O2S and a molecular weight of 372.9 g/mol. The IUPAC name for this compound is (5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one.

Research Applications

Thiazole derivatives, including (5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one, are recognized for diverse biological activities, including anticancer properties .

CDK2 Inhibitors

  • Thiazole derivatives have potential as CDK2 inhibitors .
  • In one study, a novel series of thiazole-hydrazine derivatives were synthesized and tested for antiproliferative activities against four cancer cell lines .
  • One compound, St.18, exhibited the highest potency, being two-fold more potent than the roscovitine positive control against this target . It was observed to arrest the cell cycle at the G2/M phase of HepG2 and have apoptotic effects on the same cell lines .
  • Docking studies indicated that these derivatives are well accommodated within the binding pocket of CDK2, engaging in various binding interactions with seven amino acid residues .

CDK2 and EGFR Inhibition

  • Thiazolidinone analogs have been tested for their anticancer activities by targeting CDK2 and EGFR, as well as the apoptotic effect observed in three caspases (3, 8, and 9) .
  • St.21 and St.22 demonstrated strong inhibitory activity against CDK2 and EGFR and also increased the activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines .
  • Molecular docking simulations revealed that the test compounds were stabilized within the active site cavity of the target proteins, forming hydrogen bonds and π-hydrophobic binding interactions with some amino acids .

Other Activities

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)imino]-5-(4-propoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Thiazol-4-one derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 5 Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activity
Target Compound 4-Propoxyphenylmethylidene 3-Chloroanilino C₁₉H₁₆ClN₂O₂S 371.86 Not reported Synthetic efficiency (85–90% yield)
(5Z)-5-(Thiophen-3-ylmethylidene)-2-(3-chloroanilino)-1,3-thiazol-4-one (BS04055) Thiophen-3-ylmethylidene 3-Chloroanilino C₁₄H₉ClN₂OS₂ 320.82 Not reported Structural simplicity
5c: (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one 4-Hydroxy-3-methoxybenzylidene Morpholin-1-yl C₁₆H₁₆N₂O₃S 316.38 251–253 High thermal stability
5d: (5Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one 3-Hydroxy-4-methoxybenzylidene Morpholin-1-yl C₁₆H₁₆N₂O₃S 316.38 256–258 Planar molecular conformation
4b: (Z)-5-((4-Methyl-1H-imidazol-5-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-ylacetic acid 4-Methylimidazolylmethylidene Thioxothiazolidin-3-ylacetic acid C₁₀H₈N₄O₃S₂ 296.32 254–256 Antifungal activity (MIC₅₀ = 12 µM)
Autotaxin inhibitor: (5Z)-5-[(4-Phenoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one 4-Phenoxyphenylmethylidene Pyrrolidin-1-yl C₂₀H₁₈N₂O₂S 350.44 Not reported IC₅₀ = 0.135 µM (Autotaxin)
Key Observations:

Substituent Flexibility: The benzylidene group at position 5 tolerates diverse substituents, including aryl (e.g., 4-propoxyphenyl, phenoxyphenyl) and heteroaryl (e.g., thiophene) groups. Electron-donating groups (e.g., propoxy) enhance solubility, while electron-withdrawing groups (e.g., trifluoromethyl in ) may improve binding affinity .

Physicochemical Properties :

  • Melting points correlate with molecular symmetry and intermolecular interactions. For example, compound 5c (251–253°C) and 5d (256–258°C) exhibit higher thermal stability due to hydrogen bonding from hydroxyl and morpholine groups .
  • The target compound’s 4-propoxyphenyl group likely reduces crystallinity compared to analogs with rigid substituents (e.g., dichlorophenyl in ).

Biological Activity: Analogs with thioxothiazolidinone moieties (e.g., 4b) show antifungal activity, while pyrrolidin-1-yl derivatives (e.g., Autotaxin inhibitor) demonstrate enzyme inhibition .

Crystallographic and Conformational Insights

  • Planarity : Most analogs adopt a planar conformation in the thiazol-4-one core, facilitating π-π stacking in crystal lattices. Exceptions include compounds with bulky substituents (e.g., 4-propoxyphenyl) that introduce torsional strain .
  • Hydrogen Bonding : Morpholin-1-yl and hydroxyl groups form robust hydrogen-bonding networks, as seen in 5c and 5d, enhancing thermal stability .

Biological Activity

(5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazolidinone derivative with notable biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology.

  • Molecular Formula : C19H17ClN2O2S
  • Molecular Weight : 372.9 g/mol
  • CAS Number : 354776-94-6

Biological Activity Overview

Thiazolidinone derivatives, including (5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one, have been extensively studied for their diverse biological activities. These include:

  • Anticancer Activity : Significant research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antioxidant Properties : These compounds exhibit the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Effects : Some derivatives have shown efficacy against bacterial and fungal pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to (5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

Case Studies

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of various thiazolidinone derivatives against MCF-7 cells. The compound exhibited an IC50 value of approximately 0.31 µM, indicating potent activity against this cell line .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell survival and proliferation. For example, some derivatives have been shown to inhibit tyrosine kinases such as c-Met and Ron, which are implicated in tumor growth and metastasis .

Antioxidant Activity

Thiazolidinone compounds have also been evaluated for their antioxidant properties. These compounds can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes. The antioxidant activity was assessed using the TBARS assay, revealing that certain modifications to the thiazolidinone structure significantly enhance its efficacy .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against bacteria and fungi

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.